![molecular formula C7H5ClN2O B047630 4-Chloro-1H-benzo[d]imidazol-5-ol CAS No. 124841-30-1](/img/structure/B47630.png)
4-Chloro-1H-benzo[d]imidazol-5-ol
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Description
“4-Chloro-1H-benzo[d]imidazol-5-ol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Synthesis Analysis
Imidazole derivatives can be synthesized through various methods. For instance, Rajendran et al. synthesized 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .
Scientific Research Applications
Therapeutic Potential
Imidazole, the core structure of 4-Chloro-1H-benzo[d]imidazol-5-ol, is known for its broad range of chemical and biological properties . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antitumor Potential
Rajendran et al. synthesized 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine and evaluated its antitumor potential against different cell lines .
Synthesis of Functional Molecules
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .
Pharmacological Blocking
In a study, successful pharmacological blocking of AQ signal reception at the level of PqsR led to a reduced transcription of the pqsA-lux genes and ultimately reduction in the luminescence readout .
Heterocyclic Chemistry
In heterocyclic chemistry, imidazole containing moiety occupied a unique position . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures .
properties
IUPAC Name |
4-chloro-1H-benzimidazol-5-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-6-5(11)2-1-4-7(6)10-3-9-4/h1-3,11H,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMZEDSHSHUKKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=N2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30559410 |
Source
|
Record name | 4-Chloro-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1H-benzo[d]imidazol-5-ol | |
CAS RN |
124841-30-1 |
Source
|
Record name | 4-Chloro-1H-benzimidazol-5-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30559410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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